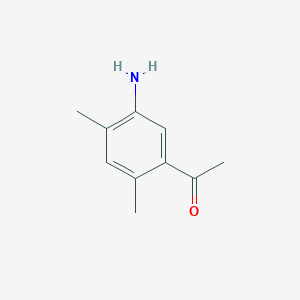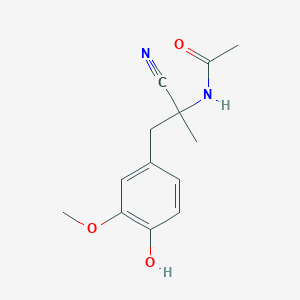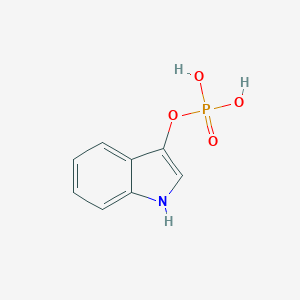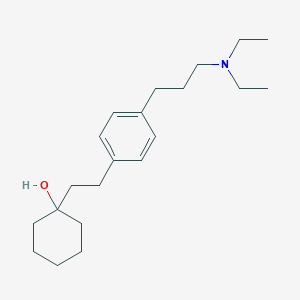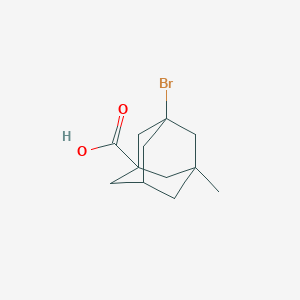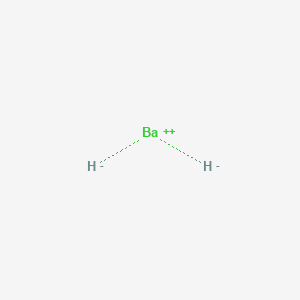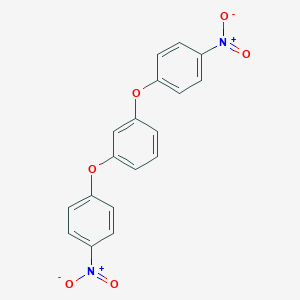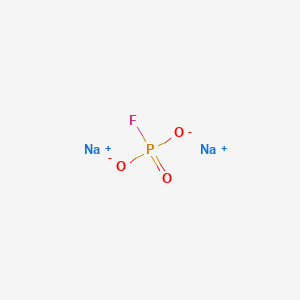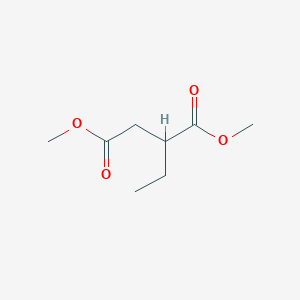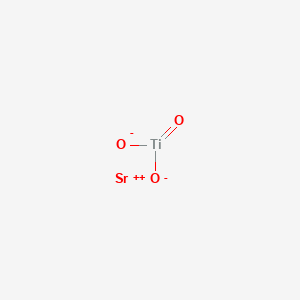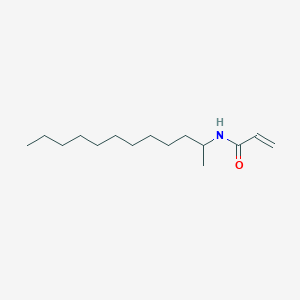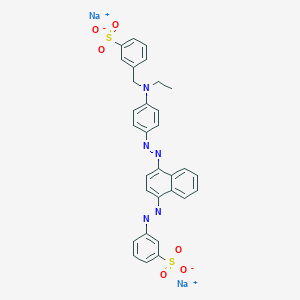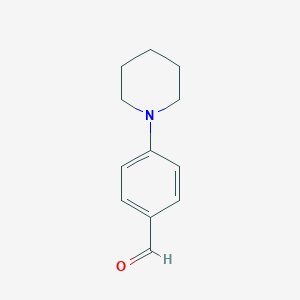
molybdenum(2+);tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(mu-(acetato-O:O’))dimolybdenum, also known as dimolybdenum tetraacetate, is a coordination compound with the molecular formula C8H12Mo2O8. This compound features a metal-metal bond between two molybdenum atoms, bridged by four acetate ligands. It is a notable example of a compound with a quadruply bonded metal-metal interaction, which is of significant interest in the field of inorganic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(mu-(acetato-O:O’))dimolybdenum can be synthesized through the reaction of molybdenum hexacarbonyl with acetic acid. The reaction typically proceeds as follows:
Mo2(CO)6+4CH3COOH→Mo2(O2CCH3)4+6CO+2H2
This reaction is carried out under reflux conditions, where molybdenum hexacarbonyl is dissolved in acetic acid and heated to facilitate the formation of the desired product .
Industrial Production Methods
While the industrial production of tetrakis(mu-(acetato-O:O’))dimolybdenum is not as common as its laboratory synthesis, it can be scaled up using similar reaction conditions. The key is to maintain a controlled environment to ensure the purity and yield of the compound. Industrial methods may involve continuous flow reactors to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(mu-(acetato-O:O’))dimolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to form lower oxidation state molybdenum species.
Substitution: The acetate ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using halides (e.g., chloride, bromide) or phosphines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: Molybdenum complexes with different ligands, such as molybdenum halides or molybdenum phosphine complexes.
Scientific Research Applications
Tetrakis(mu-(acetato-O:O’))dimolybdenum has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other molybdenum complexes and as a model compound for studying metal-metal bonding.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of tetrakis(mu-(acetato-O:O’))dimolybdenum involves its ability to form strong metal-metal bonds and interact with various ligands. The quadruply bonded molybdenum atoms can undergo redox reactions, ligand exchange, and coordination with other molecules. These interactions are crucial for its catalytic activity and potential biological effects .
Comparison with Similar Compounds
Similar Compounds
Chromium(II) acetate: Similar structure with chromium instead of molybdenum.
Ruthenium(II) acetate: Similar coordination environment with ruthenium.
Iron(II) acetate: Another example of a metal acetate complex with iron.
Uniqueness
Tetrakis(mu-(acetato-O:O’))dimolybdenum is unique due to its quadruply bonded molybdenum atoms, which is less common compared to other metal-metal bonded compounds. This unique bonding leads to distinct chemical and physical properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
14221-06-8 |
|---|---|
Molecular Formula |
C8H12Mo2O8 |
Molecular Weight |
428.1 g/mol |
IUPAC Name |
molybdenum(2+);tetraacetate |
InChI |
InChI=1S/4C2H4O2.2Mo/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |
InChI Key |
DOOLFANBWPPEGQ-UHFFFAOYSA-J |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |
Isomeric SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |
| 14221-06-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


